Lovastatin Sodium

Vue d'ensemble

Description

L’acide mévinolinique (sodium) est la forme de sel de sodium de l’acide mévinolinique, qui est la forme hydroxy-acide de la mévinolineIl s’agit d’un inhibiteur compétitif puissant de la 3-hydroxy-3-méthylglutaryl-coenzyme A réductase, une enzyme essentielle à la biosynthèse du cholestérol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’acide mévinolinique est généralement préparé à partir de la mévinoline par hydrolyse. L’hydrolyse de la mévinoline implique la rupture du cycle lactone pour former l’hydroxy-acide. Cette réaction peut être réalisée en milieu acide ou basique. La forme de sel de sodium, l’acide mévinolinique (sodium), est obtenue en neutralisant l’acide mévinolinique avec de l’hydroxyde de sodium .

Méthodes de production industrielle

La production industrielle de l’acide mévinolinique implique la fermentation d’Aspergillus terreus. Le processus de fermentation est optimisé en contrôlant divers paramètres tels que le pH, la température et l’apport en nutriments. La mévinoline produite est ensuite hydrolysée en acide mévinolinique, qui est ensuite neutralisé pour former l’acide mévinolinique (sodium) .

Analyse Des Réactions Chimiques

Types de réactions

L’acide mévinolinique (sodium) subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’acide mévinolinique peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l’acide mévinolinique en ses formes réduites.

Substitution : L’acide mévinolinique peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Divers réactifs, en fonction de la substitution souhaitée, peuvent être utilisés dans des conditions appropriées.

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de l’acide mévinolinique .

Applications de la recherche scientifique

L’acide mévinolinique (sodium) a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans les études portant sur les statines et leurs dérivés.

Biologie : Il est utilisé pour étudier l’inhibition de la 3-hydroxy-3-méthylglutaryl-coenzyme A réductase et ses effets sur la biosynthèse du cholestérol.

Médecine : L’acide mévinolinique (sodium) est utilisé dans la recherche sur les médicaments hypolipidémiants et leurs mécanismes.

Industrie : Il est utilisé dans la production de médicaments hypolipidémiants

Applications De Recherche Scientifique

Clinical Applications

1. Cholesterol Management

Lovastatin sodium is primarily indicated for lowering low-density lipoprotein (LDL) cholesterol levels in patients with primary hypercholesterolemia. It is often used as an adjunct to dietary modifications in individuals who do not achieve adequate results through diet alone. Clinical studies have demonstrated that lovastatin can reduce LDL cholesterol levels by 24% to 40% and triglycerides by 10% to 19%, while also increasing high-density lipoprotein (HDL) cholesterol by 6.6% to 9.5% over long-term treatment periods .

2. Cardiovascular Risk Reduction

In addition to its lipid-lowering effects, this compound is indicated for reducing the risk of myocardial infarction, unstable angina, and the need for coronary revascularization procedures in at-risk populations. It is particularly beneficial for individuals with moderately elevated total cholesterol and LDL cholesterol levels .

Pharmacological Mechanisms

Lovastatin functions as a competitive inhibitor of HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. By inhibiting this enzyme, lovastatin effectively decreases cholesterol production and increases the uptake of LDL cholesterol from the bloodstream via upregulation of LDL receptors .

Emerging Research Applications

1. Cancer Therapy

Recent studies have suggested that lovastatin may have potential applications in oncology. It has been shown to induce apoptosis in various cancer cell lines, including lung cancer cells, through mechanisms involving histone deacetylase inhibition and modulation of apoptotic pathways . The ability of lovastatin to enhance the effects of chemotherapy agents further supports its role as an adjunctive treatment in cancer therapy.

2. Neuroprotection

Research indicates that lovastatin may exert neuroprotective effects by inhibiting NMDA receptors and reducing inflammation markers such as TNF-α. This suggests potential applications in neurodegenerative diseases where oxidative stress and inflammation play critical roles .

Case Studies

Case Study 1: Long-term Efficacy

The Expanded Clinical Evaluation of Lovastatin study involved over 8,000 participants and demonstrated that lovastatin maintained its efficacy over two years, effectively lowering LDL cholesterol while exhibiting a favorable safety profile . The study highlighted the importance of monitoring liver function tests due to rare instances of transaminase elevations.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on human lung cancer cell lines (A549 and H358) showed that both lovastatin lactone and its acid form could induce significant apoptotic cell death, suggesting a novel application in cancer treatment protocols .

Data Tables

Mécanisme D'action

L’acide mévinolinique (sodium) exerce ses effets en inhibant de manière compétitive la 3-hydroxy-3-méthylglutaryl-coenzyme A réductase. Cette enzyme est responsable de la conversion de la 3-hydroxy-3-méthylglutaryl-coenzyme A en mévalonate, une étape clé de la biosynthèse du cholestérol. En inhibant cette enzyme, l’acide mévinolinique réduit la synthèse du cholestérol, ce qui conduit à des taux de cholestérol plus faibles dans l’organisme .

Comparaison Avec Des Composés Similaires

Composés similaires

Compactine (ML-236B) : Un autre inhibiteur puissant de la 3-hydroxy-3-méthylglutaryl-coenzyme A réductase.

Simvastatine : Un dérivé semisynthétique de la lovastatine présentant des propriétés inhibitrices similaires.

Pravastatine : Une autre statine ayant un mécanisme d’action similaire.

Unicité

L’acide mévinolinique (sodium) est unique en raison de sa forte puissance en tant qu’inhibiteur de la 3-hydroxy-3-méthylglutaryl-coenzyme A réductase. Sa valeur Ki de 0,6 nM est inférieure à celle de la compactine, ce qui en fait un inhibiteur plus efficace .

Propriétés

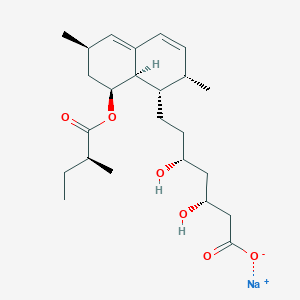

Numéro CAS |

75225-50-2 |

|---|---|

Formule moléculaire |

C24H38NaO6 |

Poids moléculaire |

445.5 g/mol |

Nom IUPAC |

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1 |

Clé InChI |

PDWLGNSFYLIXBF-AXHZAXLDSA-N |

SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] |

SMILES isomérique |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C.[Na] |

SMILES canonique |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C.[Na] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lovastatin Sodium; Lovastatin Na; Mevinolin sodium; 6-α-Methylcompactin sodium; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.